molecular formula C6H6N2O3 B169547 3-Methoxy-4-nitropyridine CAS No. 13505-07-2

3-Methoxy-4-nitropyridine

Cat. No. B169547
CAS RN: 13505-07-2
M. Wt: 154.12 g/mol
InChI Key: HRGWQIOTXFPOBE-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as Pyridine, 3-methoxy-4-nitro-, 3-methoxy-4-nitro-pyridine, and others .


Synthesis Analysis

The synthesis of nitropyridines, including 3-Methoxy-4-nitropyridine, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This forms the N-nitropyridinium ion, which when reacted with SO2/HSO3- in water, yields 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitropyridine includes a pyridine ring with a methoxy group (-OCH3) attached to the 3rd carbon and a nitro group (-NO2) attached to the 4th carbon . The InChI string representation of the molecule is InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5 (6)8 (9)10/h2-4H,1H3 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This mechanism is also applicable to 3-Methoxy-4-nitropyridine .


Physical And Chemical Properties Analysis

3-Methoxy-4-nitropyridine has a molecular weight of 154.12 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 154.03784206 g/mol . The topological polar surface area is 67.9 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Methoxy-4-nitropyridine derivatives have been synthesized for various research applications. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes (Fan Kai-qi, 2009). Similarly, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine by substitution, oxidation, nitration, and ammoniation (C. Jun, 2007). These syntheses provide valuable insights into the chemical properties and potential applications of 3-Methoxy-4-nitropyridine derivatives.

Vibrational Spectroscopy and NLO Activity

  • The molecule 2-amino-6-methoxy-3-nitropyridine (AMNP), a derivative of 3-Methoxy-4-nitropyridine, has been studied using density functional theory calculations. The vibrational spectra of AMNP were theoretically simulated and experimentally compared, indicating its potential biomedical applications and higher non-linear optical (NLO) activity, suggesting its usefulness in the design of new optical materials (S. Premkumar et al., 2015).

Chemical Reactions and Modifications

  • The compound 2-(4-Methoxybenzyloxy)-3-nitropyridine, related to 3-Methoxy-4-nitropyridine, was used in the p-Methoxybenzylation of hydroxy groups. This method demonstrates the chemical reactivity and potential for further chemical modifications of 3-Methoxy-4-nitropyridine derivatives (Masakazu Nakano et al., 2001).

Role in Synthesis of Pyridine Derivatives

  • The synthesis of various pyridine derivatives, including those related to 3-Methoxy-4-nitropyridine, has been a subject of research, demonstrating the versatility and utility of these compounds in creating complex chemical structures. This underscores the importance of 3-Methoxy-4-nitropyridine in synthetic chemistry (J. Khalafy et al., 2002).

Safety And Hazards

While specific safety and hazard information for 3-Methoxy-4-nitropyridine is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, not breathing dust, and handling the product only in a closed system or with appropriate exhaust ventilation .

Future Directions

The future directions for 3-Methoxy-4-nitropyridine and similar compounds could involve the use of microreaction technology for the synthesis of fine chemicals and key pharmaceutical intermediates . This technology can increase process safety and efficiency, especially for fast, highly exothermic reactions .

properties

IUPAC Name

3-methoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWQIOTXFPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595042
Record name 3-Methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitropyridine

CAS RN

13505-07-2
Record name 3-Methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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